F-amidine
Overview
Description
F-amidine is a type of amidine, a class of organic compounds characterized by the presence of a functional group with the general formula RC(NR)NR2. Amidines are known for their versatility in organic synthesis and their presence in various biologically active molecules. This compound, specifically, is a derivative of formamidine, which has the simplest structure among amidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
F-amidine can be synthesized through several methods, including:
Nucleophilic Addition of Amines to Nitriles: This method involves the reaction of nitriles with amines in the presence of a catalyst such as copper chloride, cesium carbonate, and 2,2’-bipyridine under an oxygen atmosphere.
Industrial Production Methods
Industrial production of this compound often employs scalable and economically viable methods such as the nucleophilic addition of amines to nitriles. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
F-amidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of this compound can yield primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amidines depending on the nucleophile used.
Scientific Research Applications
F-amidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of F-amidine involves its ability to act as both a nucleophile and an electrophile due to the presence of an amino group and an imino group connected to the same carbon atom. This dual reactivity allows this compound to participate in a variety of chemical reactions, including cyclization and condensation reactions. In biological systems, this compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
F-amidine can be compared with other amidines such as:
Benzamidine: Known for its use as a protease inhibitor.
Pentamidine: Used as an antimicrobial agent.
Diminazene: Employed in veterinary medicine as an antiprotozoal agent.
Uniqueness of this compound
This compound is unique due to its simple structure and versatile reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biological research. Its ability to form stable complexes with metals and its potential as a pharmacophore in drug discovery further highlight its significance .
Properties
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFDULIIJWCYCK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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